molecular formula C12H23NO3 B13550688 Tert-butyl 2-(2-hydroxypropan-2-YL)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-hydroxypropan-2-YL)pyrrolidine-1-carboxylate

Cat. No.: B13550688
M. Wt: 229.32 g/mol
InChI Key: HAXXWOOCAOWDEC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-7-9(13)12(4,5)15/h9,15H,6-8H2,1-5H3

InChI Key

HAXXWOOCAOWDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C)(C)O

Origin of Product

United States

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